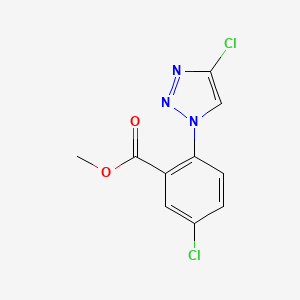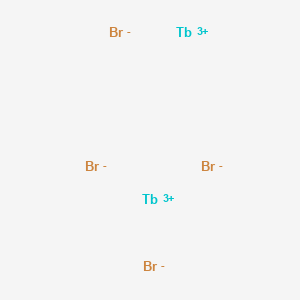
Diterbium(3+) tetrabromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
It is a white solid that is soluble in water and has a molar mass of 398.637 g/mol . Terbium bromide is part of the lanthanide series and is known for its unique properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Terbium bromide can be synthesized through several methods:
Direct Reaction: One common method involves the direct reaction of terbium metal with bromine gas at high temperatures.
Another method involves heating terbium(III) oxide with ammonium bromide. The reaction is as follows:Reaction with Ammonium Bromide: Tb2O3+6NH4Br→2TbBr3+6NH3+3H2O
Properties
Molecular Formula |
Br4Tb2+2 |
|---|---|
Molecular Weight |
637.47 g/mol |
IUPAC Name |
terbium(3+);tetrabromide |
InChI |
InChI=1S/4BrH.2Tb/h4*1H;;/q;;;;2*+3/p-4 |
InChI Key |
SNQQTCUGUNZHCP-UHFFFAOYSA-J |
Canonical SMILES |
[Br-].[Br-].[Br-].[Br-].[Tb+3].[Tb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[5-(3-bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12513033.png)
![7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid](/img/structure/B12513042.png)
![1H-Pyrazolo[3,4-d]pyrimidine-6-carbonitrile](/img/structure/B12513043.png)
![N-{[2-(4-chlorophenoxy)phenyl]methylidene}hydroxylamine](/img/structure/B12513047.png)
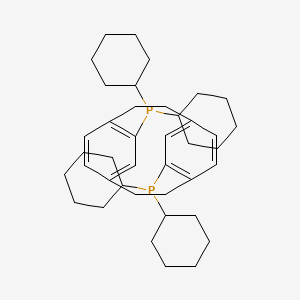
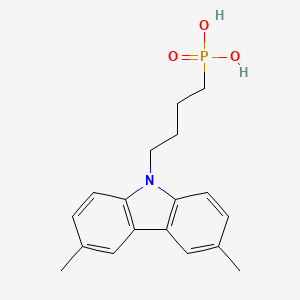
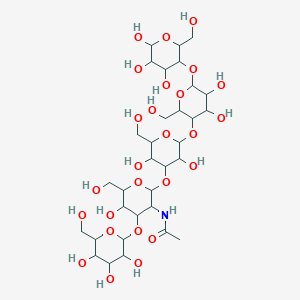


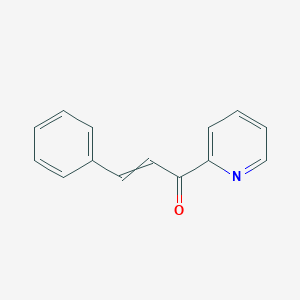
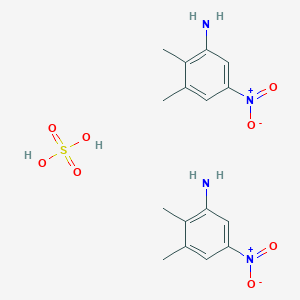

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12513118.png)
